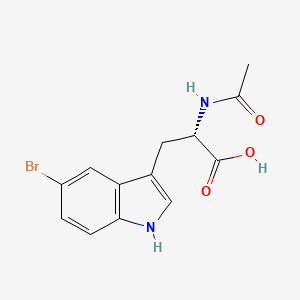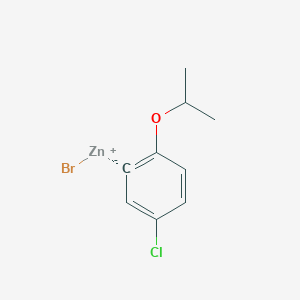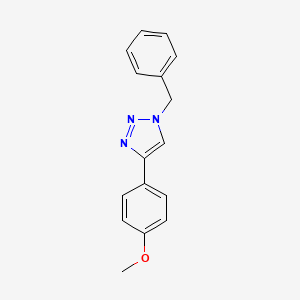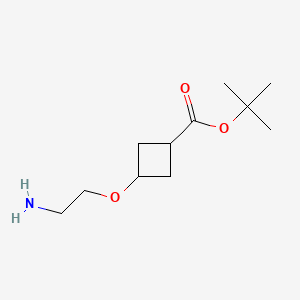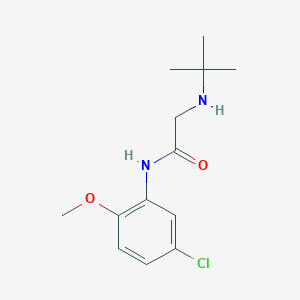![molecular formula C98H91Cl5NP4Ru2+ B14892294 [NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] is a complex coordination compound featuring ruthenium as the central metal atom This compound is notable for its chiral ligand, ®-tolbinap, which imparts unique stereochemical properties The presence of dimethylammonium (NH2Me2) as a counterion further stabilizes the complex
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] typically involves the coordination of ruthenium with the chiral ligand ®-tolbinap in the presence of chloride ions. The reaction is carried out under inert conditions to prevent oxidation. A common synthetic route includes:
- Dissolving ruthenium trichloride in an appropriate solvent such as dichloromethane.
- Adding the chiral ligand ®-tolbinap to the solution.
- Introducing dimethylammonium chloride to the reaction mixture.
- Stirring the mixture at room temperature for several hours to ensure complete coordination.
- Isolating the product by filtration and washing with a non-polar solvent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and controlled environments ensures consistency and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
[NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3]: undergoes several types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter the compound’s reactivity and catalytic properties.
Reduction: Reduction reactions can revert the ruthenium center to lower oxidation states, affecting its coordination environment.
Substitution: Ligand substitution reactions can occur, where the chloride ions or the chiral ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands.
科学的研究の応用
[NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3]: has several scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantiomeric purity.
Biology: The compound’s chiral properties make it useful in studying enzyme mimetics and chiral recognition processes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism by which [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] exerts its effects involves the coordination of the ruthenium center with substrates, facilitating various chemical transformations. The chiral ligand ®-tolbinap plays a crucial role in inducing asymmetry in the reactions, leading to the formation of chiral products. The molecular targets and pathways involved include:
Coordination with substrates: The ruthenium center coordinates with substrates, activating them for subsequent reactions.
Induction of chirality: The chiral ligand induces asymmetry, resulting in enantioselective transformations.
類似化合物との比較
[NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3]: can be compared with other similar compounds such as:
[NH2Me2][(RuCl((S)-tolbinap))2((1/4)-Cl)3]: The enantiomeric counterpart with (S)-tolbinap as the chiral ligand.
[NH2Me2][(RuCl(®-binap))2((1/4)-Cl)3]: A similar compound with binap as the chiral ligand instead of tolibinap.
[NH2Me2][(RuCl(®-phbinap))2((1/4)-Cl)3]: Another analogous compound with phbinap as the chiral ligand.
The uniqueness of [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] lies in its specific chiral ligand ®-tolbinap, which imparts distinct stereochemical properties and catalytic activities compared to its analogs.
特性
分子式 |
C98H91Cl5NP4Ru2+ |
|---|---|
分子量 |
1786.1 g/mol |
IUPAC名 |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
InChI |
InChI=1S/2C48H40P2.C2H7N.5ClH.2Ru/c2*1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-3-2;;;;;;;/h2*5-32H,1-4H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
InChIキー |
BKLYSQLZSZMPAP-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


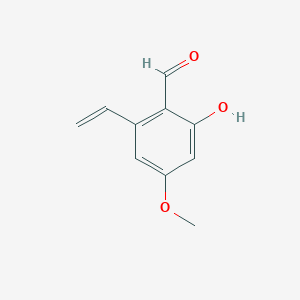
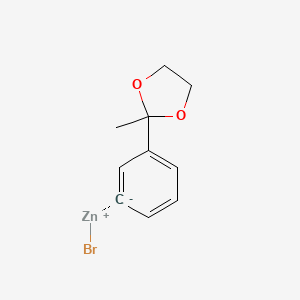
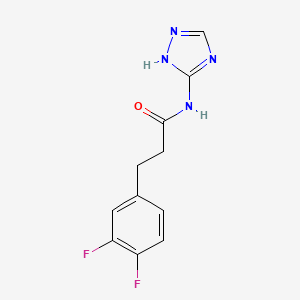
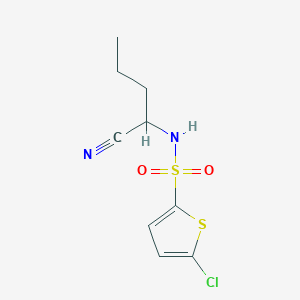
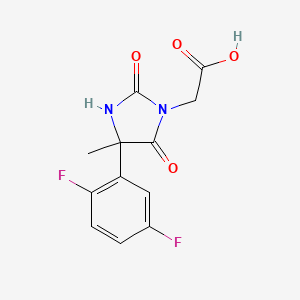

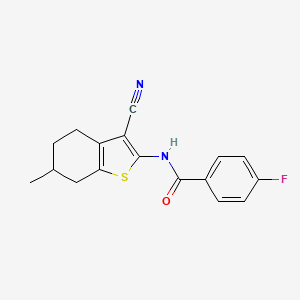
![[1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892231.png)
